

SR1078: A Technical Guide to the Selective RORα/RORγ Agonist

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For Researchers, Scientists, and Drug Development Professionals

Abstract

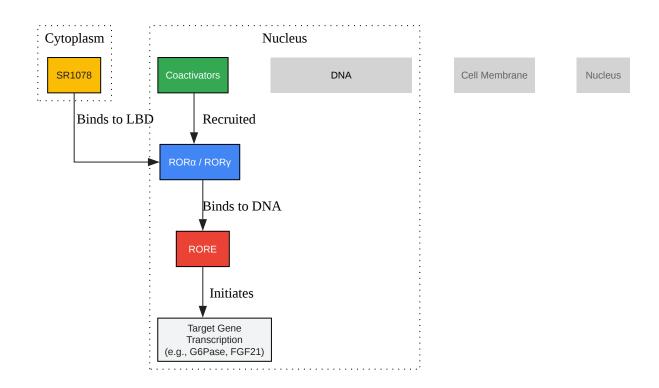
SR1078 is a synthetic small molecule identified as the first selective agonist for the Retinoic Acid Receptor-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1][2][3] As members of the nuclear receptor superfamily, RORα and RORγ are crucial transcription factors involved in regulating a spectrum of physiological and pathological processes, including metabolism, immune function, and cellular development.[4][5][6] **SR1078** serves as an invaluable chemical probe to elucidate the complex functions of these orphan receptors. This document provides a comprehensive technical overview of **SR1078**, including its mechanism of action, quantitative data, detailed experimental protocols, and its effects on key signaling pathways.

Core Properties and Mechanism of Action

SR1078 is a cell-permeable diaryl amide compound that directly engages the ligand-binding domains (LBD) of ROR α and ROR γ .[1][7] This interaction induces a conformational change in the receptors, enhancing their transcriptional activity.[2][8] Consequently, **SR1078** stimulates the expression of endogenous ROR target genes.[1][3] It functions as a selective agonist for ROR α and ROR γ , showing no significant activity on other nuclear receptors such as FXR, LXR α , and LXR β .[1][4]



The canonical signaling pathway for RORα and RORγ involves their binding as monomers to specific DNA sequences known as ROR Response Elements (ROREs) located in the promoter regions of their target genes.[5][6] Upon activation by an agonist like **SR1078**, the receptor's conformation is stabilized, facilitating the recruitment of coactivator proteins and initiating the transcription of target genes.



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Caption: General signaling pathway of ROR α /y activation by **SR1078**.

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for **SR1078** from various in vitro and in vivo studies.



Table 1: In Vitro Activity of SR1078

Parameter	Description	Value	Cell Line <i>l</i> System	Source(s)
EC50	Agonist activity on target gene expression (A2BP1, etc.)	3-5 μΜ	SH-SY5Y	[1]
IC50	Potency noted in some literature, likely representing EC50	1-3 μΜ	Not specified	[4]
IC50	Competitive radioligand binding affinity vs. T0901317	~15 µM	Biochemical Assay	[9]
Gene Expression	Fold increase in FGF21 mRNA	~3-fold	HepG2	[4]
Gene Expression	Fold increase in G6Pase mRNA	~2-fold	HepG2	[4]

Note on IC₅₀/EC₅₀: The term IC₅₀ has been used in some sources, but given **SR1078** is an agonist, EC₅₀ (the concentration for half-maximal effective response) is the more appropriate term for its activating properties.[10][11] The weaker IC₅₀ value from the radioligand binding assay suggests **SR1078** may bind to an allosteric site rather than the orthosteric site occupied by the inverse agonist used in the assay.[9]

Table 2: In Vivo Pharmacokinetics of SR1078 in Mice (10 mg/kg, i.p.)



Time Point	Plasma Concentration	Brain Concentration	Source(s)
1 hour	3.6 μΜ	~4 µM	[1][2][7]
8 hours	>800 nM	>1 µM	[1][2][7]

Table 3: In Vivo Target Gene Modulation in Mice (10

ma/ka. i.p., 2h post-injection)

Target Gene	Tissue	Effect	Source(s)
G6Pase	Liver	Significantly stimulated	[1][2][3]
FGF21	Liver	Significantly stimulated	[1][2][3]
RORα target genes	Brain	Upregulated	[7][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments used to characterize **SR1078**.

In Vitro: Cell-Based Cotransfection Assay

This assay quantifies the ability of a compound to activate a specific nuclear receptor in a cellular context.

Objective: To measure **SR1078**-dependent activation of ROR α and ROR γ transcriptional activity.

Methodology:

- Cell Culture: HepG2 cells are cultured in appropriate media and seeded into multi-well plates.[13]
- Transfection: Cells are transiently transfected with two plasmids:

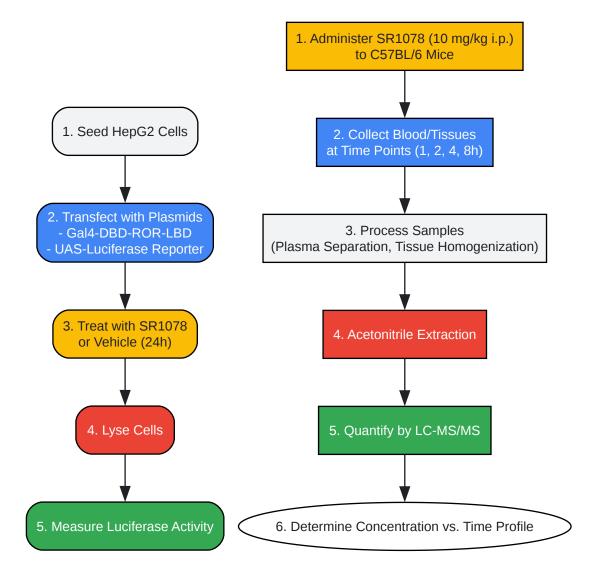
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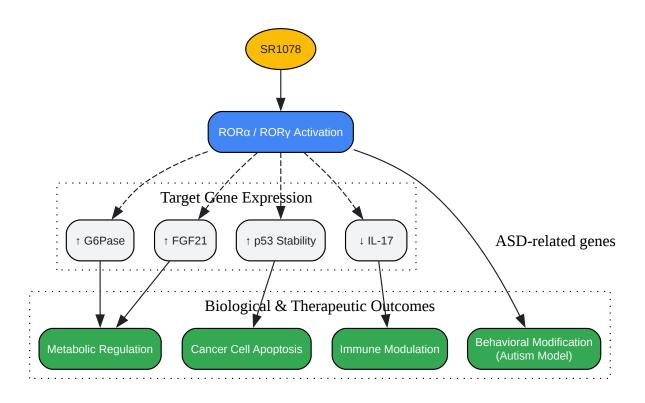


- Expression Plasmid: Encodes a chimeric protein consisting of the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of either RORα or RORγ.
- Reporter Plasmid: Contains a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
- Treatment: Approximately 16-24 hours post-transfection, the culture medium is replaced with fresh medium containing SR1078 at various concentrations (e.g., 0-10 μM) or a vehicle control (e.g., DMSO).[1][13]
- Incubation: Cells are incubated for an additional 24 hours to allow for receptor activation and luciferase expression.[13]
- Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer and a suitable luciferase assay system (e.g., Dual-Glo™).[13] Activity is often normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for transfection efficiency.









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